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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermal

properties of amorphous maltodextrin, a widely used excipient in the pharmaceutical and food

industries. Understanding these properties is critical for formulation development, processing,

and stability assessment of amorphous solid dispersions and other dosage forms. This

document summarizes key quantitative data, details experimental protocols for thermal

analysis, and provides visual representations of critical relationships and workflows.

Core Thermal Properties of Amorphous Maltodextrin
The thermal behavior of amorphous maltodextrin is primarily characterized by its glass

transition, thermal decomposition, heat capacity, and thermal conductivity. These properties are

significantly influenced by the material's dextrose equivalent (DE), a measure of the extent of

starch hydrolysis, and its water content.

Glass Transition Temperature (Tg)
The glass transition is a reversible transition in amorphous materials from a hard and relatively

brittle "glassy" state into a viscous or rubbery state as the temperature is increased. The glass

transition temperature (Tg) is a critical parameter for predicting the physical stability of

amorphous materials. Below Tg, molecular mobility is significantly restricted, leading to better

stability.
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The Tg of amorphous maltodextrin is influenced by its molecular weight (inversely related to

DE) and water content. Higher molecular weight (lower DE) maltodextrins generally exhibit

higher Tg values. Water acts as a plasticizer, decreasing the Tg by increasing the free volume

and molecular mobility of the polymer chains.

Table 1: Glass Transition Temperatures (Tg) of Amorphous Maltodextrins with Varying

Dextrose Equivalents (DE) and Water Activities (aw)

Maltodextrin Type (DE) Water Activity (aw)
Glass Transition
Temperature (Tg) (°C)

Mc (low DE) ~0.0 100 - 110

M10 ~0.0 90 - 100

M20 ~0.0 80 - 90

M40 (high DE) ~0.0 52 - 60

Mc (low DE) 0.75 ~20

M10 0.75 ~20

M20 0.75 ~0

M40 (high DE) 0.75 ~-20

Note: The data presented are compiled from various sources and represent typical ranges.

Actual values may vary depending on the specific material and experimental conditions.[1]

Thermal Decomposition
Thermal decomposition is the chemical breakdown of a material at elevated temperatures. For

amorphous maltodextrin, the onset of thermal decomposition is an important parameter to

consider during processing, such as spray drying or hot-melt extrusion, to avoid chemical

degradation of the maltodextrin and the active pharmaceutical ingredient (API).

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal

decomposition of maltodextrin. The analysis typically shows an initial mass loss
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corresponding to the evaporation of water, followed by a significant mass loss at higher

temperatures due to decomposition.

Table 2: Thermal Decomposition Temperatures of Amorphous Maltodextrins at Different Water

Activities (aw)

Water Activity (aw)
Onset Decomposition
Temperature (Td, onset)
(°C)

Peak Decomposition
Temperature (Td, peak)
(°C)

0.07 163 - 180 ~300

0.75
Lowered due to thermal

hydrolysis
Varies

Note: Higher water activity can induce thermal hydrolysis, leading to a decrease in the onset

temperature of decomposition.[1][2]

Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by a

certain amount. For amorphous materials, there is a characteristic step-change in heat capacity

at the glass transition temperature. The heat capacity of amorphous maltodextrin is an

important parameter in thermal modeling and process design.

Table 3: Heat Capacity of Dry Amorphous Maltodextrins

Maltodextrin Type Temperature (°C) Heat Capacity (J g-1 K-1)

Glucidex 9 (low DE) 25 1.09 ± 0.08

Glucidex 12 25 1.11 ± 0.09

Note: These values are comparable to other glassy carbohydrates like amylopectin and dry

starch.[3]

Thermal Conductivity
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Thermal conductivity is the property of a material to conduct heat. For powdered amorphous

materials like maltodextrin, the effective thermal conductivity is a complex property that

depends on the conductivity of the solid particles, the interstitial gas, and the packing density.

Specific quantitative data for the thermal conductivity of amorphous maltodextrin is not readily

available in the literature. However, for amorphous small molecule drugs and polymers, thermal

conductivity values are generally low, typically below 0.2 W/m·K.

Experimental Protocols
The following sections detail the standard experimental methodologies for characterizing the

key thermal properties of amorphous maltodextrin.

Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the glass transition temperature (Tg) and

heat capacity (Cp) of amorphous materials.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the amorphous maltodextrin powder into

a standard aluminum DSC pan. Hermetically seal the pan to prevent moisture loss or uptake

during the experiment.

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a

certified indium standard.

Thermal Program:

Equilibrate the sample at a starting temperature well below the expected Tg (e.g., -50 °C).

Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature well

above the Tg (e.g., 200 °C).

Hold the sample at the high temperature for a short period (e.g., 2 minutes) to erase the

thermal history.

Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature.
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Perform a second heating scan at the same heating rate as the first.

Data Analysis: The glass transition temperature (Tg) is determined from the second heating

scan as the midpoint of the step change in the heat flow signal. The change in heat capacity

(ΔCp) at the glass transition is calculated from the height of the step.
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Sample Preparation
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Data Interpretation
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Caption: Experimental workflow for DSC analysis of amorphous maltodextrin.
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Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of materials.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the amorphous maltodextrin powder into

a TGA pan (typically ceramic or platinum).

Instrument Setup: Place the pan in the TGA furnace.

Thermal Program:

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a

constant heating rate (e.g., 10 °C/min).

An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition.

Data Analysis: The TGA thermogram plots the sample mass as a function of temperature.

The onset temperature of decomposition is determined from the point of significant mass

loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of

maximum decomposition rates.
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Caption: Experimental workflow for TGA analysis of amorphous maltodextrin.
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Influence of Dextrose Equivalent and Water Content
The dextrose equivalent (DE) and water content are the two most critical factors influencing the

thermal properties of amorphous maltodextrin. The following diagram illustrates the logical

relationships between these parameters and the resulting thermal characteristics.

Material Properties

Thermal Properties
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Glass Transition
Temperature (Tg)

Inverse Relationship
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Caption: Relationship between DE, water content, and thermal properties.

Conclusion
The thermal properties of amorphous maltodextrin are of paramount importance in the

development and manufacturing of stable and effective pharmaceutical and food products. This

guide has provided a summary of the key thermal characteristics, including glass transition

temperature, thermal decomposition, and heat capacity, and has detailed the standard

experimental protocols for their determination. The significant impact of dextrose equivalent

and water content on these properties has been highlighted. While specific data on thermal

conductivity remains elusive, the general principles of heat transfer in powdered materials

provide a framework for its consideration in process modeling. A thorough understanding and

characterization of these thermal properties are essential for scientists and engineers working

with amorphous maltodextrin to ensure product quality and performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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